1H,1H-Pentadecafluoro-1-octanol

描述

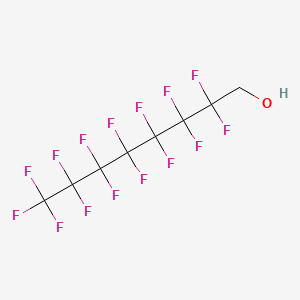

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h24H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDOLCGOTSNFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15CH2OH, C8H3F15O | |

| Record name | 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059793 | |

| Record name | 7:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-30-2 | |

| Record name | 1H,1H-Perfluorooctanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PERFLUOROHEPTYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5W7FQ62R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Behavior and Fate

Environmental Occurrence and Distribution Patterns of Perfluorinated Alcohols

Perfluorinated alcohols, including 1H,1H-Pentadecafluoro-1-octanol (an 8:2 FTOH), are a significant class of per- and polyfluoroalkyl substances (PFAS) that have garnered scientific attention due to their widespread use and environmental persistence. wessling-group.com These compounds are utilized in the manufacturing of a variety of products such as textiles, polymers, paints, and cleaning agents. wessling-group.comalsglobal.com They can be released into the atmosphere during production and are also found in landfill leachate and as components of aqueous film-forming foams (AFFF) used in firefighting. wessling-group.comalsglobal.com A crucial aspect of their environmental relevance is their role as precursors to perfluorocarboxylic acids (PFCAs), including persistent and bioaccumulative substances like perfluorooctanoic acid (PFOA). wessling-group.comnih.gov

Fluorotelomer alcohols (FTOHs) are ubiquitously found in various water sources, including drinking water, surface water, and groundwater. alsglobal.comalsglobal.com Their presence in these systems is a concern because they can undergo biotransformation to form persistent PFCAs. nih.govalsglobal.com For instance, studies have detected FTOHs in industrial wastewater influents and effluents, as well as in rainwater. alsglobal.com The ionic nature of the degradation products (PFAAs) makes them highly mobile in aquatic environments. researchgate.net While specific concentrations of this compound are not always detailed separately from other FTOHs, the general presence of FTOHs in aquatic systems is well-documented. For example, 8:2 FTOH concentrations in some AFFF formulations have been found to range from 8 to 26.5 mg/L. alsglobal.com

A study of the Pearl and Yangtze Rivers in China detected PFOA, a degradation product of FTOHs, at concentrations up to 260 ng/L. researchgate.net Similarly, major European rivers have shown PFOA concentrations ranging from 3.0 to 200 ng/L. researchgate.net The widespread detection of these degradation products points to the release and transformation of precursor compounds like this compound in aquatic environments.

Table 1: Reported Occurrences of Perfluorinated Compounds in Aquatic Systems

| Compound/Class | Water Body/Source | Concentration | Reference |

|---|---|---|---|

| 8:2 FTOH | AFFF Formulations | 8 - 26.5 mg/L | alsglobal.com |

| PFOA | Pearl and Yangtze Rivers, China | up to 260 ng/L | researchgate.net |

| PFOA | Major European Rivers | 3.0 - 200 ng/L | researchgate.net |

| PFOS | Water (Korea) | up to 450 ng/L | researchgate.net |

| PFOA | Surface Water (Korea) | 0.47 - 19.20 ng/L | researchgate.net |

| PFOA | Seawater (Korea) | 4.84 - 65.70 ng/L | researchgate.net |

Perfluorinated compounds are also found in soil and sediment, though often at lower concentrations compared to water and biota. researchgate.net The sorption of FTOHs to soil and sludge is a significant process. acs.org Once in the soil, FTOHs can be taken up by plants or undergo biotransformation to PFCAs. rsc.org The aerobic biotransformation of 8:2 FTOH in soil has been documented, leading to the formation of various degradation products, including PFOA. alsglobal.com

One study developed a method for determining FTOH concentrations in soil and found that in soils from fields treated with sewage sludge, the concentration of 10:2 FTOH reached as high as 820 ng/g of dry soil. researchgate.net This indicates that sludge application can be a significant pathway for the introduction of these compounds into terrestrial environments. While specific data for this compound was not provided in this particular study, it highlights the potential for accumulation of related FTOHs in soil. The presence of perfluorinated compounds in soils from industrial areas, such as Liaodong Bay in China, has also been reported. nih.gov

Table 2: Detection of Fluorotelomer Alcohols in Soil and Sediment

| Compound | Matrix | Concentration | Location/Source | Reference |

|---|---|---|---|---|

| 10:2 FTOH | Soil | up to 820 ng/g (dry soil) | Fields with sewage sludge application | researchgate.net |

| 6:2 FTOH | Commercial Topsoil | 0.6 ng/g | - | researchgate.net |

The bioaccumulative nature of the degradation products of FTOHs, particularly long-chain PFCAs, leads to their detection in a wide range of biota. utoronto.caacs.org While FTOHs themselves can be metabolized, their transformation into persistent PFCAs results in the contamination of biological tissues. nih.govutoronto.ca Perfluorooctane sulfonate (PFOS) is often the predominant perfluorinated compound found in various species globally. acs.org

For example, PFOS has been detected in the liver of marine mammals worldwide, with concentrations exceeding 1200 ng/g wet weight in some cases. acs.org In fish from high-mountain lakes, which are primarily contaminated through atmospheric deposition, PFOS concentrations were found to be relatively uniform, while PFCA levels varied depending on proximity to emission sources. researchgate.net The analysis of polar bear livers has revealed the presence of both linear and branched isomers of PFOA, suggesting multiple sources, including the breakdown of telomer-based products like 8:2 FTOH. acs.org The pattern of PFCAs observed in Arctic animals can be explained by the atmospheric degradation of FTOHs followed by bioaccumulation. utoronto.canih.gov

Table 3: Perfluorinated Compounds Identified in Biota

| Compound | Species | Tissue | Concentration | Location | Reference |

|---|---|---|---|---|---|

| PFOS | Marine Mammals | Liver | >1200 ng/g ww | Arctic, Europe, Asia | acs.org |

| PFOS | Fish | Liver | 3.61–4.24 ng/g ww | High-mountain lakes | researchgate.net |

| PFOS | Fish | - | up to 612 ng/g dw | Korea | researchgate.net |

Environmental Transport Mechanisms of Perfluorinated Alcohols

The environmental transport of perfluorinated alcohols is a key factor in their global distribution and the widespread presence of their degradation products.

Due to their volatility, FTOHs can be transported over long distances in the atmosphere. wessling-group.comalsglobal.comenviro.wiki This atmospheric transport is a primary mechanism for the contamination of remote regions like the Arctic. acs.orgresearchgate.net Once in the atmosphere, FTOHs can degrade to form PFCAs, which can then be deposited onto land and water. utoronto.canih.govenviro.wiki In aquatic systems, the resulting PFAAs are highly mobile. researchgate.net

In terrestrial environments, the mobility of FTOHs and their degradation products is influenced by their partitioning behavior. They tend to associate with the organic carbon fraction of soil and sediment. nccoast.org While this sorption can retard their movement, they can also partition to mobile colloids, which can facilitate their transport. itrcweb.org The transformation of FTOHs in soil and sludge can lead to the formation of more mobile PFCAs. rsc.org

Several factors influence the transport of perfluorinated alcohols and their transformation products in the environment. alsglobal.com

Organic Matter: The partitioning of PFAS to organic matter in soil and sediment is a primary process that affects their mobility. itrcweb.org Sorption to organic matter can retard the movement of these compounds. itrcweb.org

Minerals: Electrostatic interactions with mineral surfaces also play a role in the sorption of PFAS. itrcweb.org Mineral surface charge and specific surface area are key factors, with less negative charges and larger surface areas generally promoting sorption. researchgate.net

Solution Chemistry: The chemistry of the surrounding water, such as pH, can influence the ionic state of PFAS and therefore their interaction with solid phases. itrcweb.org

Interfaces: The unique properties of PFAS cause them to accumulate at interfaces between different environmental media, such as air-water and soil-water interfaces. nccoast.org This behavior can affect their transport and distribution.

Volatility: The volatility of FTOHs is a critical factor in their long-range atmospheric transport. wessling-group.comenviro.wiki

Biotransformation: The breakdown of FTOHs by microorganisms in soil, sediment, and water treatment systems is a significant process that transforms them into more persistent and mobile PFCAs. alsglobal.comnih.govrsc.org

Degradation and Transformation Pathways in Environmental Systems

The environmental fate of this compound, a type of 8:2 fluorotelomer alcohol (8:2 FTOH), is of significant scientific interest due to its potential to break down into persistent perfluorinated carboxylic acids (PFCAs). acs.orgwikipedia.org Understanding the degradation and transformation pathways of FTOHs is crucial for assessing their environmental impact and the contribution of these compounds to the presence of PFCAs in various environmental compartments. acs.org Both biotic and abiotic processes play a role in the transformation of these complex molecules.

Biotransformation Processes of Fluorotelomer Alcohols

Fluorotelomer alcohols are susceptible to biotransformation in various environmental matrices, including soil, sediment, and activated sludge, as well as within living organisms. acs.orgresearchgate.netrsc.org These processes are primarily mediated by microbial enzymes and metabolic pathways in mammals and aquatic organisms. researchgate.net The biotransformation of FTOHs is a recognized source of PFCAs, such as the persistent and toxic perfluorooctanoic acid (PFOA). nih.govepa.gov

The microbial degradation of 8:2 FTOH has been observed in various environments, including mixed bacterial cultures and activated sludge. acs.org The process typically begins with the aerobic oxidation of the alcohol group. researchgate.net Studies have shown that the primary degradation of 6:2 FTOH, a shorter-chain analogue, can be rapid, with a half-life of less than two days in both mixed bacterial cultures and aerobic soil. researchgate.net For 8:2 FTOH, biotransformation in landfill leachate-sediment microcosms has been observed to be slower. nih.gov

The degradation pathway involves a series of intermediates. researchgate.net The initial step is the oxidation of the 8:2 FTOH to 8:2 fluorotelomer aldehyde (8:2 FTAL), which is a short-lived and highly reactive species. researchgate.net This aldehyde is then rapidly oxidized to form 8:2 fluorotelomer carboxylic acid (8:2 FTCA). researchgate.net Subsequent steps can involve dehydrohalogenation to form unsaturated intermediates like 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA). researchgate.netoup.com

Research has identified several key metabolites in the microbial degradation of 8:2 FTOH. These include both polyfluorinated intermediates and terminal perfluorinated acids. acs.orgnih.gov The composition and yield of these metabolites can be influenced by factors such as the microbial species present, the availability of other carbon sources, and the environmental conditions. nih.govbattelle.org For instance, certain Pseudomonas strains are known to be effective in degrading FTOHs. nih.govepa.gov Ultimately, these pathways can lead to the formation of stable end-products like PFOA and shorter-chain PFCAs, such as perfluorohexanoic acid (PFHxA). acs.orgnih.gov

| Intermediate Compound | Chemical Formula | Description | Source |

|---|---|---|---|

| 8:2 Fluorotelomer Aldehyde (8:2 FTAL) | C₇F₁₅CF₂CH₂CHO | A short-lived, highly reactive intermediate formed from the initial oxidation of 8:2 FTOH. | researchgate.netnih.gov |

| 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) | C₇F₁₅CF₂CH₂COOH | Formed from the rapid oxidation of 8:2 FTAL. | researchgate.netnih.gov |

| 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) | C₇F₁₅CF=CHCOOH | A major product observed in mixed microbial media, formed through dehydrohalogenation. | researchgate.netoup.comnih.gov |

| 7:3 Acid | C₇F₁₅CH₂CH₂COOH | A polyfluorinated acid metabolite. | nih.gov |

| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | A persistent terminal degradation product. | nih.govnih.gov |

| Perfluorohexanoic Acid (PFHxA) | C₅F₁₁COOH | A shorter-chain PFCA observed as a degradation product. | nih.gov |

In mammals, this compound undergoes extensive metabolism. oup.com Studies in rats have shown that after oral administration, 8:2 FTOH is rapidly absorbed and metabolized. oup.com The metabolic pathways involve both Phase I and Phase II transformations.

Phase I metabolism of 8:2 FTOH is primarily oxidative. The initial steps are thought to mirror microbial degradation, involving oxidation to an aldehyde and then a carboxylic acid. researchgate.net These reactions are likely mediated by microsomal enzymes. oup.com

Phase II metabolism involves the conjugation of the parent alcohol and its metabolites. oup.com In rats, the formation of glucuronide and glutathione (B108866) conjugates has been identified, primarily in the bile. oup.com The detection of an N-acetyl cysteine conjugate of the unsaturated parent telomer alcohol in the urine of female rats suggests a pathway involving glutathione conjugation. nih.gov

The metabolism of 8:2 FTOH in mammals leads to the formation of various polyfluorinated and perfluorinated acids. nih.gov In vitro studies using hepatocytes from rats, mice, and humans have shown that 8:2 FTOH is metabolized, though the extent varies between species, with rats and mice showing more extensive metabolism than humans. oup.com Metabolites such as PFOA and perfluorononanoic acid (PFNA) have been observed, although the transformation to these perfluorinated acids appears to be a minor pathway in human liver microsomes. oup.com The majority of an administered dose in rats is excreted in the feces, with a significant portion as the unchanged parent compound. oup.com

| Metabolite | Matrix/Species | Metabolic Phase | Source |

|---|---|---|---|

| O-Glucuronide Conjugate | Rat (Bile, Hepatocytes) | Phase II | oup.com |

| Glutathione Conjugate | Rat (Bile) | Phase II | oup.com |

| N-acetyl cysteine conjugate | Rat (Urine) | Phase II | nih.gov |

| Perfluorooctanoic Acid (PFOA) | Rat, Mouse (Hepatocytes, Plasma, Liver) | Phase I Product | oup.comoup.com |

| Perfluorononanoic Acid (PFNA) | Rat (Liver, Plasma) | Phase I Product | oup.com |

| Perfluorohexanoate (PFHxA) | Rat (Excreta, Plasma) | Phase I Product | oup.com |

| 8:2 Fluorotelomer Acid (8:2 FTA) | Rat (Liver, Plasma) | Phase I | oup.com |

The biotransformation of 8:2 FTOH also occurs in aquatic organisms. Studies using isolated trout hepatocytes have demonstrated that, similar to mammals, these organisms can metabolize 8:2 FTOH. oup.com However, the extent of metabolism in trout appears to be less than that observed in rats and mice. oup.com

The metabolic pathways in aquatic organisms are believed to follow a similar pattern to those in terrestrial animals and microbes, leading to the formation of various fluorinated acid metabolites. researchgate.net Research on the biotransformation of the related 6:2 FTOH in aerobic river sediment systems showed rapid primary degradation and the formation of numerous transient intermediates and more stable poly- and per-fluorinated carboxylates. nih.gov Key intermediates included 6:2 FTCA and 6:2 FTUCA, with the 5:3 acid being a predominant polyfluorinated product. nih.gov This suggests that the release of FTOH-based materials into river or marine sediments could lead to the in-situ production of persistent fluorinated carboxylates. nih.gov

Abiotic Degradation Processes

In addition to biological transformations, this compound can undergo abiotic degradation. Given the strength of the carbon-fluorine bond, these compounds are resistant to many natural degradation processes like hydrolysis. oup.com However, they can be degraded under specific conditions, such as through advanced oxidation processes.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netredalyc.org These processes have been investigated for the remediation of water contaminated with per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols. researchgate.net

Various AOPs, such as UV photolysis in the presence of hydrogen peroxide (UV/H₂O₂) and ozonation (O₃), have shown effectiveness in degrading FTOHs. researchgate.net Studies have demonstrated that UV-based processes can achieve high degradation rates for polyfluorinated telomer alcohols. researchgate.net The primary mechanism in these processes is the generation of highly reactive hydroxyl radicals, which attack the organic molecule. researchgate.net For instance, the degradation of 8:2 FTOH in aqueous hydrogen peroxide solutions is primarily driven by the hydroxyl radical. researchgate.net

Ozonation has also been shown to be effective, with degradation occurring mainly through the reaction with molecular ozone rather than hydroxyl radicals. researchgate.net The efficiency of AOPs can, however, be influenced by the water matrix. researchgate.net While AOPs can be effective at transforming the parent FTOH compound, it is important to note that this can lead to the formation of other known PFAS, potentially increasing their concentration in treated water. nih.govnih.gov The degradation pathways in AOPs can involve the loss of a CH₂ group, elimination of hydrogen fluoride (B91410) (HF), and oxidative degradation, leading to the formation of PFCAs. researchgate.net

Photodegradation Studies and Mechanisms

The atmospheric degradation of this compound, a fluorotelomer alcohol (FTOH), is primarily initiated by reaction with hydroxyl (•OH) radicals. utoronto.ca While direct photolysis of 8:2 FTOH has been observed to be insignificant, indirect photolysis mediated by •OH radicals is the main degradation pathway. nih.gov Studies on the atmospheric oxidation of FTOHs have utilized chlorine (Cl) atoms as a surrogate for •OH radicals in laboratory settings, as both species are believed to react with FTOHs in a similar manner, primarily through hydrogen atom abstraction from the -CH2- group adjacent to the alcohol functionality. utoronto.ca

The photodegradation of FTOHs proceeds through a series of intermediate products. For instance, the aqueous photolysis of 8:2 FTOH in the presence of hydrogen peroxide leads to the formation of 8:2 fluorotelomer aldehyde and 8:2 fluorotelomer acid as major products. nih.gov Further degradation can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorononanoate (PFNA). nih.gov

In gas-phase heterogeneous photocatalysis using titanium dioxide (TiO2), the degradation of a similar FTOH, C4F9C2H4OH (4:2 FTOH), was observed upon photoirradiation (>290 nm). acs.org The degradation pathway involved the formation of C4F9CH2CHO, C4F9CHO, and then shorter-chain perfluorinated carbonyl fluorides, eventually leading to mineralization to CO2. acs.org Notably, toxic fluorotelomer unsaturated acids were not formed in this process. acs.org The presence of humidity was found to accelerate the decomposition of reaction intermediates, enhancing the formation of CO2 and fluoride ions (F-). acs.orgresearchgate.net

Table 1: Photodegradation Products of Fluorotelomer Alcohols (FTOHs)

| Parent Compound | Degradation Method | Major Intermediate/Final Products | Reference |

|---|---|---|---|

| 8:2 Fluorotelomer Alcohol | Aqueous photolysis (H2O2) | 8:2 Fluorotelomer aldehyde, 8:2 Fluorotelomer acid, Perfluorooctanoate (PFOA), Perfluorononanoate (PFNA) | nih.govoup.com |

| 4:2 Fluorotelomer Alcohol | Gas-phase photocatalysis (TiO2) | C4F9CH2CHO, C4F9CHO, CnF2n+1COF (n=2 and/or 3), COF2, CO2, F- | acs.org |

| Various FTOHs (4:2, 6:2, 8:2) | Cl atom initiated oxidation | Corresponding aldehydes | utoronto.ca |

Thermal Treatment Considerations for Perfluorinated Compounds

Thermal treatment is a prominent technology for the remediation of materials contaminated with per- and polyfluoroalkyl substances (PFAS), including compounds like this compound. eaest.com The high thermal stability of the carbon-fluorine bond in PFAS necessitates high temperatures for their destruction. eaest.com Several thermal technologies are considered for PFAS treatment, including incineration, pyrolysis, gasification, and hydrothermal treatment. eaest.comnih.gov

Incineration involves the use of high temperatures in the presence of oxygen to break down PFAS. eaest.com Research suggests that temperatures exceeding 850°C for a residence time of two seconds may be sufficient for the destruction of some PFAS. undark.org Other studies indicate that temperatures closer to 1,000°C or higher are necessary for efficient mineralization (>90%) of compounds like PFOA and PFOS into inorganic products such as hydrogen fluoride (HF), carbon dioxide, and water. eaest.comnih.gov The presence of materials like granular activated carbon (GAC) can significantly accelerate the thermal decomposition of some PFAS at lower temperatures. nih.govund.edu For example, the decomposition of perfluorooctanoic acid (PFOA) on GAC can begin at temperatures as low as 200°C. pfascentral.orgacs.org

Pyrolysis and gasification are thermal processes that occur in the absence or with a limited supply of oxygen, respectively. nih.gov These methods convert carbonaceous materials into combustible gas and a solid, carbon-rich product (biochar in the case of pyrolysis). nih.gov Hydrothermal treatment utilizes lower temperatures in combination with high pressure. eaest.com

A critical consideration in the thermal treatment of PFAS is the potential for the formation of products of incomplete combustion (PICs), which may themselves be harmful. undark.orgepa.gov Incomplete destruction can lead to the formation of smaller PFAS molecules. epa.gov Research into the entire chain of chemical reactions during incineration is ongoing to ensure the complete destruction of PFAS and prevent the formation of harmful byproducts. soci.org

Table 2: Thermal Treatment Technologies and Conditions for PFAS

| Technology | Description | Typical Temperature Range | Key Considerations | Reference |

|---|---|---|---|---|

| Incineration | Thermal energy in the presence of oxygen. | 850°C - >1,000°C | Potential for products of incomplete combustion (PICs). Residence time is a critical parameter. | eaest.comundark.org |

| Pyrolysis | Thermal energy in the absence of oxygen. | 200°C - 1,100°C | Produces biochar and combustible gas. | nih.gov |

| Gasification | Thermal energy with limited oxygen. | 800°C - 1,650°C | Converts solid mass to ash and refines the volatile organic fraction. | nih.gov |

| Hydrothermal Treatment | Lower temperature, high pressure, with acid or base catalyst. | Lower than incineration | Utilizes water as a reaction medium. | eaest.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8:2 Fluorotelomer alcohol |

| Perfluorooctanoic acid (PFOA) |

| Perfluorononanoate (PFNA) |

| 8:2 Fluorotelomer aldehyde |

| 8:2 Fluorotelomer acid |

| C4F9C2H4OH (4:2 Fluorotelomer alcohol) |

| C4F9CH2CHO |

| C4F9CHO |

| Perfluorooctanesulfonic acid (PFOS) |

| Hydrogen fluoride (HF) |

| Carbon dioxide (CO2) |

Toxicological and Ecotoxicological Implications

Ecotoxicological Risk Assessment of 1H,1H-Pentadecafluoro-1-octanol and Related Perfluorinated Alcohols

The ecotoxicological risk of this compound and similar per- and polyfluoroalkyl substances (PFAS) is a growing area of concern due to their persistence and potential for bioaccumulation. nih.govct.gov Assessing these risks is crucial for understanding their environmental impact.

Ecological risk assessments for chemicals like this compound often employ standardized methodologies to quantify potential harm to ecosystems. oup.com Two prominent methods are the Risk Quotient (RQ) and Species Sensitivity Distribution (SSD).

The Risk Quotient (RQ) method is a straightforward approach that compares the predicted environmental concentration (PEC) or measured environmental concentration (MEC) of a substance to its predicted no-effect concentration (PNEC). A risk is indicated if the RQ (PEC/PNEC or MEC/PNEC) is greater than one. This method serves as an initial screening tool to identify potential ecological risks.

The Species Sensitivity Distribution (SSD) approach is a more sophisticated statistical method used to estimate the concentration of a chemical that will protect a certain percentage of species in an ecosystem. epa.govmdpi.com It involves fitting a statistical distribution to toxicity data from multiple species. epa.govmdpi.com From the SSD curve, a hazardous concentration for a specific percentage of species (e.g., HC5, the concentration at which 5% of species are affected) can be derived. mdpi.com This value is then used to establish a PNEC. The SSD method is valuable when sufficient ecotoxicity data for various species are available, allowing for a more comprehensive and ecologically relevant risk assessment. epa.govmdpi.com

The assessment of risks posed by this compound and other PFAS in aquatic ecosystems is a critical area of research. tandfonline.com These compounds can enter aquatic environments through various pathways, including industrial discharges and atmospheric deposition. ct.govtandfonline.com

Toxicity data for aquatic organisms are essential for these assessments. For instance, acute toxicity studies on Daphnia magna have shown that this compound has a median effective concentration (EC₅₀) greater than 100 mg/L, suggesting moderate aquatic toxicity compared to some other highly fluorinated compounds. However, the long-term effects and potential for bioaccumulation and biomagnification through the food web remain significant concerns. tandfonline.com The bioaccumulation of certain PFAS is related to the length of their carbon chains, with longer-chain compounds generally showing a higher potential for accumulation. tandfonline.com

The development of water quality guidelines and screening levels is an important step in managing the risks of PFAS in aquatic environments. ct.govoup.com These are often derived using the methodologies described above and are crucial for regulatory and remediation efforts at contaminated sites. oup.com

Biotransformation and Metabolite Formation in Biological Systems

Once in a biological system, this compound can undergo various transformations, leading to the formation of different metabolites.

A significant biotransformation pathway for this compound and other fluorotelomer alcohols (FTOHs) is their conversion to perfluoroalkyl carboxylates (PFCAs). tandfonline.com This process involves the oxidation of the alcohol group. These resulting PFCAs are known for their high stability and persistence in the environment and biological systems.

The biotransformation of this compound is often mediated by enzymes. The cytochrome P450 (CYP450) family of enzymes, which are central to the metabolism of a wide range of foreign compounds, are implicated in the oxidation of FTOHs. Specific isoforms of CYP450 can catalyze the initial steps of the transformation process that ultimately leads to the formation of PFCAs.

Bioaccumulation and Biomagnification Potential in Food Chains

This compound, commonly known as 8:2 fluorotelomer alcohol (8:2 FTOH), is recognized as a precursor to perfluoroalkyl acids (PFAAs), which are known for their persistence and potential to bioaccumulate. While 8:2 FTOH itself is volatile and subject to rapid biotransformation, its role in the environmental formation of highly stable perfluorinated compounds is a key aspect of its ecotoxicological profile. pops.intmhlw.go.jp

Research indicates that once in the environment, 8:2 FTOH can be released into the air and wastewater. pops.int In the atmosphere, it can degrade to form perfluorooctanoic acid (PFOA), which can then be deposited onto soil and water. pops.int In soil and organisms, 8:2 FTOH can also be biotically degraded to PFOA and other PFAAs. pops.intmhlw.go.jp This transformation is critical because these degradation products, particularly long-chain PFAAs, have a greater potential to accumulate in living organisms and magnify up the food chain.

Studies on aquatic organisms have provided detailed insights into the metabolic fate of 8:2 FTOH. A dietary exposure study on rainbow trout (Oncorhynchus mykiss) investigated the bioaccumulation and metabolism of 8:2 FTOH. nih.gov The study found that 8:2 FTOH is metabolized, and its transformation products are the primary compounds detected in the fish tissues. nih.gov The major metabolites identified were the 8:2 fluorotelomer saturated acid (8:2 FTCA) and the 8:2 fluorotelomer unsaturated acid (8:2 FTUCA). nih.gov Smaller quantities of PFOA and perfluorodecanoate (PFDA) were also detected. nih.gov

The biomagnification factor (BMF), which indicates the potential of a chemical to concentrate in an organism from its diet, was calculated for related compounds in the study. For instance, the BMF for perfluorooctanesulfonamide (B106127) (PFOSA), another compound investigated alongside 8:2 FTOH, was 0.023, suggesting it does not biomagnify in rainbow trout. nih.gov The BMF for its metabolite, perfluorooctanesulfonate (B1231939) (PFOS), was 0.08. nih.gov While direct BMFs for 8:2 FTOH were not the focus due to its rapid metabolism, the study highlights the formation of more persistent substances. nih.gov

Table 1: Half-lives and Biomagnification Factors of 8:2 FTOH Metabolites and Related Compounds in Rainbow Trout nih.gov

| Compound/Metabolite | Half-life (days) | Biomagnification Factor (BMF) |

| 8:2 FTCA | 3.3 | Not Reported |

| 8:2 FTUCA | 1.3 | Not Reported |

| PFOSA | 6.0 ± 0.4 | 0.023 |

| PFOS | 16.9 ± 2.5 | 0.08 |

In more complex food webs, the transformation of 8:2 FTOH contributes to the bioaccumulation of PFAAs in higher trophic level organisms. Research on an avian aquatic-terrestrial food web using the tree swallow as a model species showed that while 8:2 FTOH dominated the PFAS profile in the air, it was hypothesized not to be detectable in the birds themselves due to rapid metabolism. acs.orgnih.gov However, its degradation products, such as PFOS and PFDA, were found to bioaccumulate and biomagnify from both aquatic and terrestrial invertebrates to the tree swallows. acs.org This indicates an indirect pathway for biomagnification, where volatile precursors like 8:2 FTOH are transported over long ranges, deposited, and then transformed into bioavailable and bioaccumulative compounds that enter the food chain. pops.int

Table 2: Major Metabolites Detected in Rainbow Trout Following Dietary Exposure to 8:2 FTOH nih.gov

| Metabolite Class | Specific Compound |

| Fluorotelomer Saturated Acids | 8:2 FTCA |

| Fluorotelomer Unsaturated Acids | 8:2 FTUCA |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorooctanoate (PFOA) |

| Perfluorodecanoate (PFDA) |

The rapid biotransformation of 8:2 FTOH is a consistent finding across studies. In vivo and in vitro experiments with rainbow trout exposed to 8:2 fluorotelomer acrylate (B77674) (FTAc), which metabolizes to 8:2 FTOH, showed that very low levels of the parent compound and 8:2 FTOH were detected in tissues. researchgate.netoup.com Instead, comparatively high concentrations of metabolites like 8:2 FTCA, 8:2 FTUCA, and 7:3 FTCA were formed and accumulated. researchgate.net This rapid metabolism limits the direct bioaccumulation of 8:2 FTOH but underscores its significance as a source of more persistent PFAAs in food webs. oup.com

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step for isolating 1H,1H-Pentadecafluoro-1-octanol from interfering substances in complex matrices such as water, soil, sediment, and blood serum. The goal is to concentrate the analyte and remove matrix components that could interfere with subsequent analysis. waters.comnih.gov Several advanced extraction techniques are employed for this purpose.

Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting FTOHs from aqueous samples. researchgate.net This technique partitions compounds between two immiscible liquid phases based on their relative solubilities. For water samples, LLE is frequently used to extract and concentrate analytes prior to chromatographic analysis. researchgate.netepa.gov The choice of solvent is crucial for achieving high extraction efficiency. Research has shown that solvents such as methyl tert-butyl ether (MTBE), hexane, and ethyl acetate (B1210297) are effective for the extraction of FTOHs from water. researchgate.net Dichloromethane has also been proposed for the LLE of various organic compounds from environmental water samples. researchgate.net In some applications, large volume injections of the hydrophobic extraction solvent (e.g., 1-octanol) directly into the liquid chromatograph are possible, which can streamline the analytical process by avoiding solvent evaporation steps.

A specific application, vortex-assisted liquid-liquid microextraction (VALLME), has been developed for the analysis of volatile organic compounds, utilizing 1-octanol (B28484) as the extraction solvent. nih.gov This microextraction technique minimizes solvent usage while maintaining satisfactory precision and accuracy. nih.gov For semivolatile organic compounds in wastewater, EPA Method 625.1 employs separatory funnel LLE with gas chromatography/mass spectrometry (GC/MS) detection. paragonlaboratories.com

Table 1: Solvents Used in Liquid-Liquid Extraction for Fluorotelomer Alcohols (FTOHs)

| Solvent | Target Analyte Class | Matrix | Reference |

|---|---|---|---|

| Methyl tert-butyl ether (MTBE) | FTOHs | Water | researchgate.net |

| Hexane | FTOHs | Water | researchgate.net |

| Ethyl acetate | FTOHs | Water | researchgate.net |

| Dichloromethane | DPs, PBDEs, dioxin-like PCBs | Water | researchgate.net |

| Dichloromethane/isopropyl alcohol | Perfluorinated alkyl acids (PFAAs) | Drinking Water | epa.gov |

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the sample preparation of FTOHs and other per- and polyfluoroalkyl substances (PFAS) from both environmental and biological matrices. waters.comwaters.comnih.gov SPE offers a more practical solution than simple protein precipitation or dilution, especially for complex matrices like human serum, as it effectively removes interfering compounds. waters.comwaters.com The methodology involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an appropriate solvent.

For the extraction of a broad range of PFAS, including FTOHs, weak anion exchange (WAX) cartridges, such as the Oasis WAX, are commonly employed. waters.comwaters.comnih.gov WAX sorbents provide both anion exchange and reverse-phase retention mechanisms, allowing for the effective capture of various PFAS chemistries. waters.com Studies comparing different SPE methods for human serum and placenta found that SPE-WAX showed the best recoveries for many of the tested compounds. nih.gov For neutral PFAS like FTOHs, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are also frequently used, with subsequent elution typically performed with methanol (B129727). researchgate.net The development of SPE methods for low-volume blood serum samples is crucial for human biomonitoring, and methods using 96-well plate formats have been established to increase throughput. researchgate.net

Table 2: Comparison of SPE Methods for PFAS in Human Serum

| SPE Method | Average Recovery (Surrogate Standards) | Notes | Reference |

|---|---|---|---|

| SPE-WAX | 75% (range: 65–84%) | Best recoveries for nine surrogate standards. Suitable for some PAPs. | nih.gov |

| Ion-Pair | 51% (range: 39%–73%) | Lower recoveries for short-chain PFCAs compared to other methods. | nih.gov |

Pressurized Liquid Extraction (PLE), also known as Pressurized Fluid Extraction (PFE), is an automated technique that uses solvents at elevated temperatures (e.g., 75–200 °C) and pressures (e.g., 100 atm) to extract analytes from solid and semi-solid samples. researchgate.netnist.govcsic.esnih.gov These conditions, which remain below the critical point of the solvent, enhance extraction efficiency by increasing mass transfer rates and improving solvent penetration into the matrix. csic.esnih.gov This results in faster extractions (typically under 1 hour) and significantly lower solvent consumption compared to traditional methods like Soxhlet. csic.esresearchgate.net

PLE is particularly well-suited for extracting organic pollutants from complex environmental matrices such as soils, sediments, and sewage sludge. researchgate.netresearchgate.net The technique is versatile due to the wide range of possible solvents, including environmentally friendly options like water in a process known as pressurized hot-water extraction (PHWE). csic.esnih.gov By increasing the temperature, the polarity of water can be reduced to resemble that of organic solvents like methanol or ethanol, enabling the extraction of less polar compounds. nih.gov The ability to automate the process also improves method reproducibility. csic.es

Accelerated Solvent Extraction (ASE) is a term often used interchangeably with PLE and refers to the same technique of using elevated temperature and pressure for rapid extraction. nih.govspringernature.com ASE is an established technique for the preparation of solid and semi-solid samples, including soils, sediments, and air filters, for the analysis of semi-volatile organic compounds. thermofisher.comthermofisher.com The U.S. EPA has approved ASE for use in Method 3545A, which covers the extraction of a wide range of compounds including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pesticides from solid waste. thermofisher.com

The main advantages of ASE are the significant reduction in extraction time and solvent volume. springernature.com For example, where a traditional Soxhlet extraction might take hours and use hundreds of milliliters of solvent, an ASE extraction can often be completed in minutes with only 10-30 mL of solvent. thermofisher.com Research has demonstrated the effectiveness of ASE for extracting various compounds, including the use of acidified solvents for in-cell hydrolysis of biomass samples and the extraction of oil from oilseeds. chromatographyonline.com Given its applicability to a wide range of semi-volatile organic compounds from solid matrices, ASE is a highly relevant technique for the extraction of this compound from samples like soil, sediment, and consumer products. thermofisher.comthermofisher.comshimadzu.com

Table 3: Typical Parameters for Pressurized Liquid/Accelerated Solvent Extraction

| Parameter | Typical Range/Value | Purpose/Effect | Reference |

|---|---|---|---|

| Temperature | 75 - 200 °C | Increases extraction efficiency, decreases solvent viscosity | researchgate.netnih.gov |

| Pressure | ~100 atm (1500 psi) | Keeps solvent in liquid state above its boiling point | researchgate.netthermofisher.com |

| Solvent | Dichloromethane, Acetone, Hexane, Methanol, Water | Selected based on analyte polarity and matrix type | csic.esresearchgate.netthermofisher.com |

| Static Time | 5 - 15 min | Allows time for solvent to penetrate the matrix and dissolve analytes | researchgate.netchromatographyonline.com |

Chromatographic Separation Methods for Perfluorinated Alcohols

Following sample preparation, chromatographic techniques are used to separate this compound from other co-extracted compounds before detection and quantification.

Gas Chromatography (GC) is the predominant analytical technique for the separation and quantification of volatile and semi-volatile FTOHs, including this compound (often referred to as 8:2 FTOH in literature). alsenvironmental.co.ukgcms.cz FTOHs are generally too volatile for analysis by liquid chromatography (LC). alsenvironmental.co.uk GC is typically coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) for sensitive and selective detection. shimadzu.comnih.govnih.gov

The determination of FTOHs has traditionally been performed using GC-MS in the chemical ionization (CI) mode, which can achieve very low detection limits. shimadzu.com However, methods using the more common electron ionization (EI) mode coupled with tandem mass spectrometry (GC-MS/MS) have also been successfully developed, offering a more comprehensive analytical solution. shimadzu.com The use of GC-MS/MS operating in multiple reaction monitoring (MRM) mode enhances selectivity and reliability. shimadzu.comalsenvironmental.co.uk

Various capillary columns are used for the separation of FTOHs, with SH-Stabilwax and Rtx-200 being noted in application literature. shimadzu.comrestek.com For air analysis, thermal desorption (TD) is often used to introduce the analytes into the GC system. nih.gov Solid-phase microextraction (SPME) also serves as a solvent-free sample introduction method that can be coupled with GC-MS. nih.gov

Table 4: Gas Chromatography (GC) Methods and Performance Data for 8:2 FTOH (this compound)

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Technique | GC-MS/MS (EI) | TD-GC-MS/MS | Extraction-HS-SPME-GC/MS | GC-MS (PCI) |

| Reference | shimadzu.com | nih.gov | nih.gov | gcms.cz |

| Column | SH-Stabilwax (30 m x 0.25 mm, 0.25 µm) | Not Specified | Not Specified | Not Specified |

| Carrier Gas | Helium | Helium | Not Specified | Not Specified |

| Sample Type | Textile Extracts | Consumer Product Emissions (Air) | Solid Samples | Water |

| Calibration Range | 1 - 200 ng/mL | 0.25 - 100 ng/tube | Not Specified | Not Specified |

| Detection Limit (LOD/IDL) | 0.1 - 0.5 ng/mL (IDL) | Not Specified | Not Specified | 5 ng/L |

| Quantification Limit (LOQ/MQL) | Not Specified | Not Specified | 40-43 ng/g (MQL) | Not Specified |

Liquid Chromatography (LC) for Fluorinated Compounds

Liquid chromatography (LC) stands as a cornerstone for the analysis of a wide array of per- and polyfluoroalkyl substances (PFAS), including this compound. nih.gov The versatility of LC methods allows for their coupling with various detectors, with mass spectrometry being the most common and serving as a reference for PFAS analysis. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently employed technique. chromatographyonline.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For fluorinated compounds, specialized fluorinated stationary phases can offer an alternative and complementary separation mechanism to traditional C8 and C18 columns, potentially leading to enhanced selectivity and different elution orders. chromatographyonline.com The mobile phase in LC systems for fluorinated compounds often consists of a mixture of water and an organic solvent like methanol or acetonitrile. diva-portal.org To improve ionization and chromatographic peak shape, additives such as acetic acid, formic acid, or trifluoroacetic acid may be incorporated into the mobile phase. lcms.cz

The choice of the LC column is critical for successful separation. For instance, a study on the analysis of various neutral PFAS, including FTOHs, utilized a totally porous C18 column (Luna C18) to achieve successful separation of four families of these compounds. pfascentral.org Another approach for analyzing 18 different perfluorinated compounds (PFCs) in edible oil employed a purification step with gel permeation chromatography (GPC) prior to LC analysis. acs.org

Innovations in LC technology, such as the development of ultra-high-performance liquid chromatography (UHPLC), have brought significant improvements in resolution and sensitivity, leading to lower detection and quantification limits. diva-portal.org

It is important to note that the purity of solvents and reagents used in LC is paramount, as impurities can introduce contamination, leading to complex mass spectra, increased background noise, and signal suppression. lcms.czsigmaaldrich.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound, offering high sensitivity and specificity. It is most powerfully utilized when coupled with a chromatographic separation technique.

Gas chromatography-mass spectrometry (GC/MS) is a well-established and robust method for the analysis of volatile and semi-volatile compounds like this compound. alsglobal.com In GC/MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being introduced into the mass spectrometer for detection.

For the analysis of FTOHs, various types of GC columns have been employed. A study comparing GC/MS and LC/MS/MS for neutral PFAS utilized a semi-polar DB-624 column, which contains 6% cyanopropylphenyl and 94% dimethyl polysiloxane, allowing for adequate separation of the target compounds. pfascentral.org Another application for the rapid analysis of four common FTOHs used an Rtx-200 column. restek.com The choice of ionization technique in the mass spectrometer is also a critical parameter. While electron ionization (EI) is a common and comprehensive analytical solution, chemical ionization (CI) can offer higher sensitivity for FTOHs. shimadzu.com Specifically, positive chemical ionization (PCI) has been shown to improve sensitivity, selectivity, and reliability in determining FTOHs. alsglobal.comalsglobal.com

Method development for GC/MS analysis of FTOHs often involves optimizing parameters such as the GC oven temperature program, the MS interface temperature, and the temperatures of the ion source and quadrupoles. nih.gov For example, one method utilized an Agilent J&W DB-FFAP column with a specific temperature gradient to achieve chromatographic separation. nih.gov

The following table summarizes typical GC columns used for the analysis of fluorotelomer alcohols:

| GC Column | Stationary Phase Composition | Application | Reference |

| DB-624 | 6% Cyanopropylphenyl, 94% Dimethyl Polysiloxane | Analysis of neutral PFAS including FTOHs | pfascentral.org |

| Rtx-200 | Not specified | Rapid analysis of four common FTOHs | restek.com |

| DB-FFAP | Not specified | Quantification of trace levels of FTOHs emitted from consumer products | nih.gov |

| SH-Stabilwax | Not specified | Analysis of FTOHs and fluorotelomer acrylates | shimadzu.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) provides a powerful platform for the analysis of this compound, particularly in complex matrices. nih.govdiva-portal.org LC-MS/MS offers high selectivity and sensitivity by using two stages of mass analysis. nih.gov

Various ionization sources can be used in LC-MS for fluorinated compounds. While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have also been investigated. pfascentral.orgnih.gov One study found that for FTOHs, APPI was a more responsive and sensitive approach compared to ESI. nih.gov In another study, negative-ion APCI provided the lowest limits of detection for the target compounds by LC-MS. pfascentral.org

The choice of mobile phase is crucial for effective separation and ionization. A typical mobile phase for LC-MS analysis of FTOHs consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or acetic acid to enhance ionization. scispace.commetabolomics.se

LC-HRMS, often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which aids in the identification of unknown compounds and can be used for comprehensive characterization in metabolomics approaches. chromatographyonline.com

The following table provides an overview of different LC-MS approaches for the analysis of fluorinated compounds:

| Technique | Ionization Source | Key Advantages | Reference |

| LC-MS/MS | ESI, APCI, APPI | High selectivity and sensitivity, robust quantification | pfascentral.orgnih.govnih.gov |

| LC-HRMS (TOF, Orbitrap) | ESI | High mass accuracy, identification of unknown compounds | chromatographyonline.com |

To enhance the sensitivity and selectivity of mass spectrometric detection, specific acquisition modes are often employed.

Selected Ion Monitoring (SIM) is a GC/MS or LC/MS technique where the mass spectrometer is set to detect only a limited number of specific m/z values that are characteristic of the analyte of interest. volatileanalysis.comeaslab.com By focusing on these specific ions, the signal-to-noise ratio is significantly improved, leading to lower detection and measurement capabilities. volatileanalysis.com This technique is particularly useful when the fragmentation pattern of a chemical is already known and when analyzing very low quantities of an analyte where obtaining a full ion spectrum is difficult. volatileanalysis.com For Orbitrap-based mass spectrometry, SIM can significantly enhance the detection of low-intensity ions, improve measurement precision, and increase the accuracy of isotope-ratio measurements. chemrxiv.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific m/z is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in the second mass analyzer. This process, often referred to as multiple reaction monitoring (MRM) in the context of triple quadrupole instruments, provides a high degree of specificity and is widely used for quantitative analysis of FTOHs. shimadzu.com The selection of specific precursor-to-product ion transitions for each compound allows for highly selective detection even in complex matrices.

A study developing a method for the analysis of FTOHs and other PFAS utilized a triple quadrupole GC-MS/MS system operating in EI mode with MRM acquisition. shimadzu.com This approach was chosen as a more comprehensive analytical solution compared to traditional single quadrupole GC-MS in chemical ionization mode. shimadzu.com

The following table outlines the principles of SIM and MS/MS techniques:

| Technique | Principle | Primary Advantage | Instrumentation |

| Selected Ion Monitoring (SIM) | The mass spectrometer monitors only a few pre-selected m/z values characteristic of the analyte. | Enhanced sensitivity and lower detection limits. | GC/MS, LC/MS, Orbitrap MS |

| Tandem Mass Spectrometry (MS/MS) | Involves selection of a precursor ion, fragmentation, and analysis of the resulting product ions. | High selectivity and specificity, reduced matrix interference. | Triple Quadrupole MS, Ion Trap MS, Q-TOF MS |

Method Validation and Quality Assurance in Perfluorinated Alcohol Analysis

Robust method validation and stringent quality assurance (QA) are imperative to ensure the reliability and accuracy of data generated for this compound and other perfluorinated alcohols. alsglobal.com

Method validation typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is usually evaluated by analyzing a series of calibration standards. shimadzu.comnih.govnih.gov

Lower Limits of Quantification (LLOQ) and Detection (LOD): The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. nih.govnih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies using spiked samples. Precision is the degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govchemrxiv.org

Recovery: The efficiency of the entire analytical procedure, from sample extraction to final analysis, is determined by measuring the amount of analyte recovered from a spiked matrix. nih.govnih.govchemrxiv.org

Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the target analyte. These effects can cause ion suppression or enhancement and are a significant consideration in LC-MS analysis. nih.govnih.govchemrxiv.org

Stability: The stability of the analytes in the prepared solutions and samples under different storage conditions should be investigated to ensure the integrity of the results. nih.gov

Quality assurance measures include the routine analysis of method blanks, laboratory control samples (LCS), and duplicate samples. easlab.com Method blanks are used to check for contamination during the analytical process. LCS, which are clean matrices spiked with a known concentration of the analyte, are used to monitor the performance of the method. Duplicate analyses of samples provide an indication of the method's precision. easlab.com The use of internal standards, which are compounds with similar chemical properties to the analyte but are not expected to be present in the samples, is a common practice to correct for variations in sample preparation and instrument response. shimadzu.com

For instance, a study on the analysis of octadecanoid oxylipins validated both SFC-MS/MS and LC-MS/MS methods for linearity, LLOQ, recovery, accuracy, precision, and matrix effects in both solvent and a surrogate matrix. nih.govchemrxiv.org Another study investigating FTOHs in methanol solution assessed the stability of the standards at different temperatures over a period of 28 days. nih.gov

Mechanistic Roles and Functionalization in Advanced Materials and Chemical Systems

Mechanistic Principles in Fluoropolymer and Side-Chain Fluorinated Polymer Synthesis

1H,1H-Pentadecafluoro-1-octanol serves as a critical monomer in the synthesis of side-chain fluorinated polymers (SCFPs). These polymers are characterized by a non-fluorinated polymer backbone with pendant fluorinated side chains. oecd.org The fundamental mechanistic principle involves the reaction of the hydroxyl (-OH) group of this compound with a suitable functional group on a monomer or polymer. This allows for the covalent attachment of the pentadecafluoro-octyl moiety as a side chain.

The synthesis of SCFPs can be achieved through various polymerization techniques. One common approach is the esterification or etherification of monomers that are subsequently polymerized. For instance, this compound can be reacted with acrylic acid or its derivatives to form a fluorinated acrylate (B77674) monomer. This monomer can then undergo free-radical polymerization to yield a polyacrylate with pentadecafluoro-octyl side chains.

A significant industrial method for producing fluorinated alcohols like this compound is through the catalytic hydrogenation of their corresponding fluorinated esters, such as isopropyl pentafluorooctanoate. This process typically utilizes a ruthenium-based catalyst under hydrogen pressure. The resulting alcohol is then available for incorporation into polymer structures.

Surface Science Phenomena and Interfacial Behavior (e.g., in Coatings and Lubricants)

The pronounced hydrophobic and oleophobic nature of this compound makes it highly effective as a surface-active agent in coatings and lubricants. When incorporated into a material or applied to a surface, the fluorinated chains orient themselves away from the bulk material at the interface with air, leading to a dramatic reduction in surface energy.

This low surface energy is responsible for the excellent water and oil repellency observed in surfaces treated with this compound or polymers derived from it. The principle behind this is the minimization of interfacial energy. Liquids with surface tensions higher than the critical surface tension of the fluorinated surface will bead up and exhibit a high contact angle, rather than wetting the surface. hkust.edu.hk The critical surface tension of a surface is the surface tension of a liquid that would just completely wet that surface. Surfaces with lower critical surface tensions are more repellent to a wider range of liquids.

The table below illustrates the critical surface tensions of various materials, highlighting the low values associated with fluorinated surfaces, similar to those that can be achieved using this compound derivatives.

Table 1: Critical Surface Tensions of Various Materials

| Surface | Critical Surface Tension (γc), mN/m |

|---|---|

| CF3(CF2)10CO2H/Pt | 6 |

| Teflon | 18 |

| CH3(CH2)21SH/Au | 19 |

| Polyethylene | 31 |

Data derived from a study on contact angle measurements. hkust.edu.hk

In lubricants, the presence of this compound or its derivatives can reduce friction between moving parts by forming a low-shear-strength film at the interface. The inertness of the fluorocarbon chain also contributes to the lubricant's stability under harsh operating conditions.

Design and Integration into Novel Nanomaterials and Functional Architectures

The unique molecular structure of this compound, with its distinct hydrophilic head (the -OH group) and a highly hydrophobic/lipophobic fluorinated tail, makes it a candidate for the design and surface functionalization of novel nanomaterials and the construction of functional architectures.

The hydroxyl group provides a reactive site for covalently bonding the molecule to the surface of nanoparticles, such as those made of silica, metal oxides, or other materials with surface hydroxyl groups. This surface modification can be used to impart hydrophobicity and oleophobicity to the nanoparticles, allowing for their dispersion in fluorinated solvents or creating protective, non-stick coatings at the nanoscale.

Furthermore, molecules like this compound can self-assemble on certain substrates to form highly ordered monomolecular layers, often referred to as self-assembled monolayers (SAMs). The formation of these layers is driven by the interaction of the hydroxyl head group with the substrate and the van der Waals interactions between the fluorinated tails. These organized structures can be used to precisely control the surface properties of materials at the molecular level, which is a key aspect of creating functional architectures for applications in microelectronics, sensors, and biomedical devices.

While specific, detailed research on the integration of this compound into such systems is emerging, its inherent properties suggest significant potential. For example, derivatives of this compound are explored for use in drug delivery systems where their hydrophobic nature can be utilized for the controlled release of therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations of 1H,1H-Pentadecafluoro-1-octanol Interactions in Various Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For fluorinated alcohols, MD simulations help elucidate their behavior at interfaces, in solution, and within biological systems.

Researchers have employed MD simulations to understand the dynamics of per- and polyfluoroalkyl substances (PFAS), a class that includes this compound, in complex environments like porous media. nih.govacs.org These simulations are crucial for predicting the fate and transport of such contaminants in soil and groundwater. nih.gov The simulations often model the interactions between the fluorinated compound, water molecules, and solid surfaces like clays (B1170129) (e.g., kaolinite, smectite) or non-aqueous phase liquids (NAPLs). nih.gov Key findings from these simulations indicate that the unique structure of PFAS, with a hydrophobic fluoroalkyl chain and a hydrophilic functional group, strongly governs their environmental distribution. nih.gov

Atomistic MD simulations have also been used to explore the effects of fluorinated alcohols on lipid bilayers, which serve as a model for cell membranes. nih.gov These studies investigate how the molecules partition into the membrane, alter its properties, and potentially lead to disruption. nih.gov By simulating the interactions at a molecular level, researchers can relate the bilayer-perturbing effects of these alcohols to their concentration and molecular structure. nih.gov

The accuracy of these simulations depends heavily on the chosen force fields, which are sets of parameters that describe the potential energy of the system.

| Component | Simulation Package | Force Field / Model | Environment Studied |

|---|---|---|---|

| Fluorinated Alcohol/PFAS | LAMMPS, GROMACS | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Water-Saturated Mesopores (Kaolinite Clay) nih.gov |

| Adsorbent (Clay) | LAMMPS | CLAYFF | Smectite Clay Surfaces nih.gov |

| Water | LAMMPS | SPC/E (Extended Simple Point Charge) | Aqueous Solutions nih.gov |

| Lipid Bilayer | Not Specified | Not Specified | Model Membranes nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis of Fluorinated Alcohols

Quantum chemical calculations are used to investigate the electronic structure, molecular geometry, and reactivity of molecules from first principles. For fluorinated alcohols, these methods provide fundamental insights into how the high electronegativity of fluorine atoms influences the compound's properties. emerginginvestigators.org

Studies involving quantum chemistry, such as those using Hartree-Fock theory, can be applied to analyze various molecular properties. emerginginvestigators.org The inclusion of fluorine atoms in a molecule is known to significantly alter its chemical characteristics. emerginginvestigators.org For instance, the strong electron-withdrawing effect of fluorine can enhance the chemical stability of the molecule and affect its reactivity with other chemical agents. emerginginvestigators.org

These computational analyses can determine key electronic properties that are not easily accessible through experimental means alone.

| Calculated Property | Significance |

|---|---|

| Molecular Geometry | Determines the three-dimensional shape and bond parameters of the molecule. |

| Mulliken Charge Analysis | Calculates the partial atomic charges, revealing the electron distribution and polarity within the molecule. emerginginvestigators.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and stability. emerginginvestigators.org |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Perfluorinated Alcohol Toxicity and Behavior

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govnih.gov These models are particularly valuable for assessing the potential risks of large groups of chemicals like perfluorinated alcohols without extensive animal testing. nih.gov

QSAR models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and an observed biological response. nih.gov For toxicological assessments, the goal is often to predict a chemical's ability to cause a specific adverse effect. nih.gov The development of QSAR models is increasingly integrated with the Adverse Outcome Pathway (AOP) concept, which links a molecular initiating event (MIE) to a final adverse outcome. nih.gov

Common molecular descriptors used in QSAR models for alcohols include the 1-octanol (B28484)/water partition coefficient (log K_ow), which quantifies hydrophobicity, and electronic parameters like the Hammett sigma constant (σ), which accounts for the electron-withdrawing or -donating effects of substituents. nih.gov A typical QSAR model is expressed as a linear regression equation.

| Model Equation | Component | Description |

|---|---|---|

| log BR = 0.8395(log K_ow) + 1.4322(σ) - 1.6823 | log BR | Biological Response (e.g., 50% population growth inhibition), representing toxicity. |

| log K_ow | The 1-octanol/water partition coefficient, a measure of the compound's hydrophobicity. | |

| σ (Hammett Constant) | An electronic parameter describing the effect of a substituent on the reactivity of the molecule. |

By developing robust QSAR models, researchers can screen chemicals for potential toxicity, helping to prioritize them for further, more targeted testing. nih.gov

Future Research Directions and Sustainability Considerations

Development of Sustainable Synthesis Strategies for Fluorinated Alcohols

The traditional synthesis of fluorinated compounds, including fluorinated alcohols, has often relied on harsh reagents and energy-intensive processes. epa.gov A shift towards green chemistry principles is essential for the sustainable production of these important chemicals. epa.gov Key areas of research include biocatalysis and electrochemical methods, which offer pathways to more environmentally benign synthesis.

Biocatalysis: The use of enzymes to catalyze the formation of carbon-fluorine bonds is a rapidly advancing field. nih.gov Fluorinases, a class of enzymes that can introduce fluorine into molecules under mild conditions, are particularly promising. waters.com Directed evolution and the discovery of novel biocatalysts are expanding the substrate scope and enhancing the efficiency of these enzymatic reactions. wrcgroup.com Integrating biocatalytic steps with other catalytic processes can lead to highly precise and sustainable routes to complex fluorinated molecules, including pharmaceuticals. wrcgroup.com

Electrochemical Fluorination: This method presents a reagent-free alternative for introducing fluorine into organic molecules. epa.gov By using electricity to drive the fluorination reaction, it can reduce the need for hazardous fluorinating agents and minimize waste. epa.gov Electrochemical approaches are being explored for their potential scalability and applicability under mild reaction conditions. epa.gov While traditional methods like the Simons process have been used for producing perfluorinated compounds, newer research focuses on improving selectivity and efficiency. nih.gov

The development of these green fluorination techniques aims to achieve several key goals, as outlined in the table below.

| Green Synthesis Goal | Description | Relevance to Fluorinated Alcohols |

| Reduced Hazard | Minimizing the use and generation of toxic and hazardous substances. epa.gov | Avoids reagents like HF and F2 gas used in traditional methods. epa.gov |

| Increased Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. labmanager.com | More efficient use of fluorine sources compared to traditional methods with significant byproducts. labmanager.com |

| Milder Reaction Conditions | Operating at ambient temperature and pressure to reduce energy consumption. waters.com | Biocatalytic and some electrochemical methods can operate under less extreme conditions. waters.com |

| Renewable Feedstocks | Utilizing starting materials from renewable sources. | A long-term goal for the entire chemical industry, including fluorochemicals. |

| Catalyst Reusability | Designing catalysts that can be recovered and reused for multiple reaction cycles. chemrxiv.org | A key advantage of many biocatalytic and heterogeneous electrochemical systems. chemrxiv.org |

Enhanced Remediation Technologies for Environmental Contamination of Perfluorinated Alcohols

The persistence of fluorinated compounds like 1H,1H-Pentadecafluoro-1-octanol in the environment necessitates the development of effective remediation technologies. Research is focused on methods that can break down these stable molecules into less harmful substances.

Biodegradation: Studies have shown that fluorotelomer alcohols (FTOHs), a class that includes this compound, can be biodegraded by microorganisms found in wastewater treatment plants and soil. wrcgroup.comselectscience.net This process can lead to the formation of perfluorinated carboxylic acids (PFCAs). selectscience.net Research indicates that the rate and extent of biodegradation can be influenced by environmental conditions, such as the presence of other organic carbon sources and whether conditions are aerobic or anaerobic. nih.govawa.asn.au For example, the biodegradation of 8:2 FTOH has been shown to be faster under aerobic conditions compared to anoxic or anaerobic conditions. awa.asn.au

Advanced Oxidation Processes (AOPs): These technologies utilize highly reactive species to degrade persistent organic pollutants.

Photocatalysis: This process uses a catalyst and light to generate reactive oxygen species that can break down PFAS. epa.gov Materials like titanium dioxide (TiO2) and gallium oxide (Ga2O3) have shown promise as photocatalysts for PFAS degradation. nih.govbattelle.org The efficiency of photocatalytic degradation can be affected by factors such as pH, the presence of other substances in the water, and the type of light source used. epa.gov

Sonochemical Degradation: This method uses high-frequency ultrasound to create cavitation bubbles in water. The collapse of these bubbles generates localized high temperatures and pressures, leading to the thermal decomposition of PFAS molecules. nih.govbattelle.org The effectiveness of sonolysis can be influenced by the chain length and functional group of the PFAS, as well as the presence of other organic compounds in the water. waters.comnih.gov

Electrochemical Oxidation: This technique involves the direct or indirect oxidation of PFAS at the surface of an electrode. It has been investigated for the treatment of concentrated PFAS waste streams. nih.gov

The table below summarizes key findings from studies on different remediation technologies for fluorinated alcohols and related compounds.

| Remediation Technology | Target Compound(s) | Key Findings |

| Biodegradation | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Microorganisms in activated sludge can biodegrade 8:2 FTOH, leading to the formation of various perfluorinated and polyfluorinated acids. selectscience.net The process involves the oxidation of the alcohol group. selectscience.net |